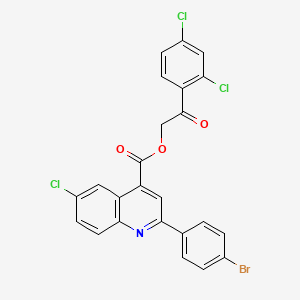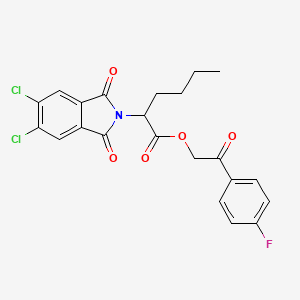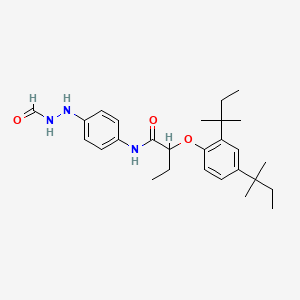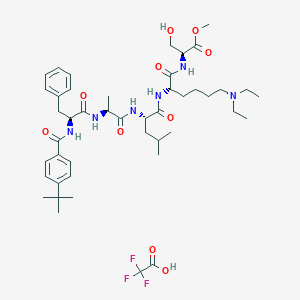![molecular formula C22H21NO5 B15151465 1-oxo-1-phenylpropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B15151465.png)
1-oxo-1-phenylpropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-OXO-1-PHENYLPROPAN-2-YL 2-{3,5-DIOXO-4-AZATETRACYCLO[5320(2),?0?,(1)?]DODEC-11-EN-4-YL}ACETATE is a complex organic compound with a unique structure that combines a phenylpropanone moiety with a tetracyclic azatetracyclododecene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-OXO-1-PHENYLPROPAN-2-YL 2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}ACETATE typically involves multiple steps:
Formation of the Phenylpropanone Moiety: This can be achieved through the Friedel-Crafts acylation of benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Azatetracyclododecene System: This involves the cyclization of a suitable precursor, such as a diene or a polyene, in the presence of a nitrogen source and a catalyst.
Coupling of the Two Moieties: The final step involves the esterification of the phenylpropanone moiety with the azatetracyclododecene system using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of catalysts for the coupling reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1-OXO-1-PHENYLPROPAN-2-YL 2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The phenylpropanone moiety can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-OXO-1-PHENYLPROPAN-2-YL 2-{3,5-DIOXO-4-AZATETRACYCLO[5320(2),?
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of 1-OXO-1-PHENYLPROPAN-2-YL 2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-OXO-1-PHENYLPROPAN-2-YL 2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}ACETATE: Unique due to its combination of a phenylpropanone moiety and a tetracyclic azatetracyclododecene system.
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione: Similar in having a phenylpropanone moiety but differs in the cyclic system attached.
2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-(3-methoxyphenyl)benzamide: Similar tetracyclic system but different substituents.
Uniqueness
The uniqueness of 1-OXO-1-PHENYLPROPAN-2-YL 2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}ACETATE lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C22H21NO5 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
(1-oxo-1-phenylpropan-2-yl) 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetate |
InChI |
InChI=1S/C22H21NO5/c1-11(20(25)12-5-3-2-4-6-12)28-17(24)10-23-21(26)18-13-7-8-14(16-9-15(13)16)19(18)22(23)27/h2-8,11,13-16,18-19H,9-10H2,1H3 |
InChI-Schlüssel |
JHOBKPSSCGRTAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Löslichkeit |
>56.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15151406.png)
![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B15151409.png)
![2-({4-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B15151414.png)
![2,2'-[methanediylbis(benzene-4,1-diyliminomethanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B15151417.png)
![2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B15151429.png)
![1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15151435.png)


![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)alaninamide](/img/structure/B15151449.png)

![4-methyl-N-[2,2,2-trichloro-1-({[4-(ethenylsulfonyl)-2-methoxyphenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B15151470.png)
